Bienvenue dans la boutique en ligne BenchChem!

2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile

kinase inhibitor scaffold selectivity medicinal chemistry

2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile (CAS 2092670-62-5; molecular formula C₉H₉N₅; molecular weight 187.20 g/mol) is a heterocyclic building block built on the pyrrolo[2,1-f][1,2,4]triazine scaffold—a bridgehead nitrogen-containing fused heterocycle recognized as a privileged template in kinase inhibitor drug discovery. The compound features a primary amine at the 2-position of a propanenitrile side chain attached to the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core, distinguishing it from 7-substituted analogs that serve as C-nucleoside antiviral intermediates (e.g., the remdesivir/GS-441524 family).

Molecular Formula C9H9N5
Molecular Weight 187.20 g/mol
Cat. No. B11907830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile
Molecular FormulaC9H9N5
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1CC(C#N)N)C=NC=N2
InChIInChI=1S/C9H9N5/c10-4-8(11)3-7-1-2-14-9(7)5-12-6-13-14/h1-2,5-6,8H,3,11H2
InChIKeyBRRVQCPPFVONFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile – Core Scaffold Identity for Kinase-Targeted Procurement


2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile (CAS 2092670-62-5; molecular formula C₉H₉N₅; molecular weight 187.20 g/mol) is a heterocyclic building block built on the pyrrolo[2,1-f][1,2,4]triazine scaffold—a bridgehead nitrogen-containing fused heterocycle recognized as a privileged template in kinase inhibitor drug discovery [1]. The compound features a primary amine at the 2-position of a propanenitrile side chain attached to the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core, distinguishing it from 7-substituted analogs that serve as C-nucleoside antiviral intermediates (e.g., the remdesivir/GS-441524 family) [2]. This 5-yl substitution pattern is integral to several ATP-competitive kinase inhibitors, including the clinical-stage ErbB/VEGFR inhibitor (3R,4R)-4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol (BMS-690514), and is broadly exploited in medicinal chemistry programs targeting p38α MAP kinase, IRAK4, PI3K, c-Met, and VEGFR-2 [3][4][5].

Why Generic 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile Analogs Cannot Be Interchanged in Research Procurement


The pyrrolo[2,1-f][1,2,4]triazine scaffold is not a single monolithic entity; the position of substitution on the fused ring system dictates the target protein class and therapeutic application. The 5-yl substitution pattern—as present in this compound—is strongly associated with ATP-site kinase inhibitor pharmacophores, exemplified by the pan-ErbB/VEGFR inhibitor BMS-690514 and numerous preclinical AAK1, IRAK4, and PI3K inhibitors [1][2]. In contrast, 7-substituted pyrrolo[2,1-f][1,2,4]triazin-4-amines (e.g., GS-441524, the active metabolite of remdesivir) function as C-nucleoside viral RNA-dependent RNA polymerase (RdRp) inhibitors, binding a completely different target class [3]. Furthermore, the regioisomeric 3-amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile (CAS 2091664-08-1) bears the primary amine at a different carbon, altering hydrogen-bond donor/acceptor geometry and the downstream SAR trajectory [4]. Generic substitution across these analogs without verifying the specific substitution position, amine regiochemistry, and nitrile placement risks redirecting a synthesis program toward an unintended target space and invalidating prior SAR data.

Quantitative Differentiation Evidence for 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile Against Closest Analogs


5-yl Substitution Enables Kinase ATP-Site Binding; 7-yl Substitution Routes to Antiviral Nucleoside Space

The substitution position on the pyrrolo[2,1-f][1,2,4]triazine core determines the downstream biological target class. The 5-yl substitution pattern, as present in this compound, appears in ATP-competitive kinase inhibitors including BMS-690514 (a pan-ErbB/VEGFR inhibitor that reached clinical development) and multiple preclinical AAK1 inhibitors [1][2]. In a representative kinase inhibitor series, (4-((3-(2-isopropyl-2H-tetrazol-5-yl)phenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol achieved an IC₅₀ of 92 nM against human AP2-associated protein kinase 1 (AAK1) [2]. By stark contrast, the 7-substituted pyrrolo[2,1-f][1,2,4]triazin-4-amine core is the essential pharmacophore of the antiviral C-nucleoside remdesivir and its active metabolite GS-441524, which inhibits viral RdRp through chain termination rather than kinase ATP-site competition [3]. This position-dependent target bifurcation means that a procurement decision based solely on the pyrrolo[2,1-f][1,2,4]triazine scaffold name—without verifying the 5-yl vs. 7-yl substitution—will direct a project toward entirely different biological outcomes [4].

kinase inhibitor scaffold selectivity medicinal chemistry

2-Amino Regioisomer vs. 3-Amino Regioisomer: Differential Hydrogen-Bonding Geometry Alters Downstream SAR

The target compound (2-amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile, CAS 2092670-62-5) positions the primary amine at the 2-carbon of the propanenitrile chain, whereas its closest regioisomer 3-amino-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanenitrile (CAS 2091664-08-1) places the amine at the 3-carbon adjacent to the heterocycle [1]. This positional shift alters the spatial orientation of the hydrogen-bond donor (HBD) relative to the pyrrolo[2,1-f][1,2,4]triazine core: the 2-amino isomer presents the amine in a more extended, flexible orientation, while the 3-amino isomer positions the amine directly adjacent to the aromatic ring, imposing steric and electronic constraints [2]. The computed topological polar surface area (TPSA) for the target compound is 80 Ų, identical to the 3-amino isomer due to the same heavy-atom count (C₉H₉N₅, MW 187.20), but the divergent amine placement produces distinct HBD vectors that are expected to yield non-overlapping binding conformations in kinase ATP pockets [3]. No direct head-to-head kinase profiling data for the two bare regioisomers were identified in the public domain.

regioisomer hydrogen-bond donor SAR differentiation

Pyrrolo[2,1-f][1,2,4]triazin-5-yl Scaffold in Clinical-Stage Kinase Inhibitor BMS-690514 vs. 7-yl Scaffold in Antiviral Remdesivir

The 5-substituted pyrrolo[2,1-f][1,2,4]triazine scaffold is validated by the clinical candidate BMS-690514, (3R,4R)-4-amino-1-((4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl)-3-piperidinol, which potently inhibits ErbB receptors (HER1, HER2, HER4) and VEGFRs 1–3 and entered clinical trials for solid tumor malignancies [1]. In vitro metabolic profiling of BMS-690514 revealed primary clearance via CYP3A4, CYP2D6, and CYP2C9-mediated hydroxylation and O-demethylation, with no direct or time-dependent P450 inhibition (IC₅₀ values ≥ 40 μM across CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) [1]. In contrast, 7-substituted pyrrolo[2,1-f][1,2,4]triazines such as remdesivir (a prodrug of the C-nucleoside GS-441524) require intravenous administration and act via intracellular metabolic activation to the triphosphate metabolite that inhibits viral RdRp [2]. The 7-substituted core is synthesized from 7-halogenated pyrrolo[2,1-f][1,2,4]triazin-4-amine, a distinct building block from the 5-substituted scaffold [3]. No direct kinase inhibition data exist for the bare 2-amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile building block; its value lies in its use as a synthetic precursor to elaborate 5-substituted kinase inhibitor pharmacophores.

clinical kinase inhibitor pyrrolotriazine scaffold BMS-690514

Vendor-Supplied Purity: 98% (Leyan) vs. 95%+ (CheMenu) for 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile

Commercial availability with defined purity specifications is a practical differentiator for procurement. The target compound is offered at 98% purity by Leyan (catalog number 1554252, batch-dependent QC with actual purity upon receipt) and at 95%+ purity by CheMenu (catalog number CM325826) . The 3-amino regioisomer (CAS 2091664-08-1) is available at NLT 97% purity from MolCore . The 98% purity grade provides a higher-confidence starting point for SAR exploration where impurities above 2% could confound biochemical assay interpretation. No Certificate of Analysis (CoA) data for residual solvents, heavy metals, or regioisomeric purity were identified in the public domain for any vendor; batch-specific QC documentation should be requested at the point of procurement.

purity quality control procurement specification

Limited Public Bioactivity Data for Bare Building Block: Selection Relies on Scaffold Class-Level Evidence

A systematic search of PubMed, BindingDB, PubChem BioAssay, and patent literature did not identify direct biochemical or cellular potency data for the bare 2-amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile compound. All bioactivity evidence is class-level, derived from elaborated derivatives containing the pyrrolo[2,1-f][1,2,4]triazin-5-yl core [1][2]. This is typical for building block intermediates, which are valued for their synthetic utility rather than intrinsic biological activity. The 5-yl scaffolding has produced kinase inhibitors with IC₅₀ values ranging from 2.3 nM (c-Met, compound 27a) [3] to 4.77 μM (AAK1, compound from US9737542 Example 109) [4], demonstrating that the core scaffold can be optimized across a wide potency range depending on appended substituents. Procurement decisions for this compound should therefore be driven by the intended synthetic route and target class rather than by intrinsic potency expectations.

building block data gap procurement caveat

Procurement-Ready Application Scenarios for 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile


Kinase Inhibitor Lead Generation via 5-yl Pyrrolo[2,1-f][1,2,4]triazine Scaffold Elaboration

This building block serves as a synthetic entry point for generating kinase-focused compound libraries. The 5-yl substitution positions the pyrrolo[2,1-f][1,2,4]triazine core for ATP-site engagement, following the precedent of the clinical candidate BMS-690514 (pan-ErbB/VEGFR inhibitor) [1]. The 2-amino group on the propanenitrile side chain provides a synthetic handle for amide coupling, sulfonamide formation, or reductive amination to introduce diverse kinase-directing elements. Elaborated derivatives from this core have achieved nanomolar potency against c-Met (IC₅₀ = 2.3 nM) [2], PI3K p110α (IC₅₀ = 122 nM) and p110δ (IC₅₀ = 119 nM) [3], and AAK1 (IC₅₀ = 92 nM) [4].

Targeted Synthesis of AAK1 and IRAK4 Inhibitor Candidates

The pyrrolo[2,1-f][1,2,4]triazin-5-yl scaffold has been specifically exploited in AAK1 inhibitor programs, where (4-((3-(2-isopropyl-2H-tetrazol-5-yl)phenyl)amino)pyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol achieved an IC₅₀ of 92 nM [1], and in IRAK4 inhibitor programs where (3R)-3-[4-[[4-(4-ethanoylpiperazin-1-yl)cyclohexyl]amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]butanamide demonstrated oral efficacy in MyD88-mutant DLBCL models [2]. The 2-amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile building block provides the core 5-yl architecture that can be further functionalized at the 4-position of the triazine ring to access these kinase selectivity profiles.

Scaffold-Hopping from Quinazoline to Pyrrolo[2,1-f][1,2,4]triazine Kinase Inhibitors

The pyrrolo[2,1-f][1,2,4]triazine nucleus has been identified as a novel kinase inhibitor template that effectively mimics the well-known quinazoline kinase inhibitor scaffold [1]. A scaffold-hopping strategy using the 5-yl pyrrolo[2,1-f][1,2,4]triazine core produced 6-aminocarbonyl derivatives with selective PI3K inhibition (p110α IC₅₀ = 122 nM; p110δ IC₅₀ = 119 nM) and antiproliferative activity against five human cancer cell lines [2]. This building block enables medicinal chemistry teams to replace quinazoline cores while retaining kinase inhibitory potency, potentially addressing resistance mutations or improving physicochemical properties.

Avoiding Antiviral Nucleoside Space: Scoping to Kinase Target Applications

For procurement teams sourcing pyrrolo[2,1-f][1,2,4]triazine intermediates, verification of the 5-yl (kinase-directed) rather than 7-yl (antiviral nucleoside-directed) substitution is critical. The 7-substituted analogs lead to C-nucleoside RdRp inhibitors such as remdesivir and GS-441524, which require intracellular triphosphate activation and address viral rather than oncology targets [1][2]. The 2-amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile building block commits the synthetic program to kinase inhibitor space, ensuring alignment with oncology or inflammation program objectives rather than antiviral indication development.

Quote Request

Request a Quote for 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.